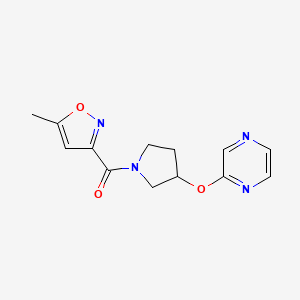

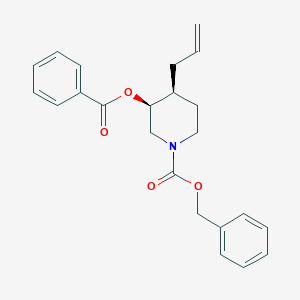

3-(2-chlorobenzyl)-7-(4-phenylpiperazine-1-carbonyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(2-chlorobenzyl)-7-(4-phenylpiperazine-1-carbonyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is a useful research compound. Its molecular formula is C26H23ClN4O2S and its molecular weight is 491.01. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activities

Compounds related to 3-(2-chlorobenzyl)-7-(4-phenylpiperazine-1-carbonyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one have been synthesized and studied for their potential antimicrobial activities. For instance, fluoroquinolone-based 4-thiazolidinones have been developed from a lead molecule incorporating quinazolinone structure, showing promising antifungal and antibacterial properties (Patel & Patel, 2010). Additionally, novel thioxoquinazolinone derivatives have been evaluated for their anticonvulsant and antimicrobial activities, indicating a broad spectrum of activity against tested microorganisms (Rajasekaran et al., 2013).

Supramolecular Features

The supramolecular features of compounds structurally related to this compound have been explored through a combination of experimental and computational methods. These studies shed light on the impact of halogen-mediated weak interactions and the role of non-classical hydrogen bonds in stabilizing the crystal packing of such compounds, highlighting their potential in material science and supramolecular chemistry (Mandal & Patel, 2018).

Analgesic Activities

Research into analogs of this compound has led to the discovery of compounds with significant analgesic properties. A study on 3-(aminoalkyl)- and 3-[(4-aryl-1-piperazinyl)alkyl]oxazolo[4,5-b]pyridin-2(3H)-ones, prepared from their oxazolo[4,5-b]pyridin-2(3H)-ones, found several members to possess potent analgesic activity, highlighting the therapeutic potential of quinazolinone derivatives in pain management (Flouzat et al., 1993).

Synthesis and Characterization

The synthesis and characterization of new quinazolines, including derivatives of this compound, have been extensively studied, revealing their potential as antimicrobial agents. These studies involve the preparation of various quinazoline derivatives and their evaluation against a range of microbial pathogens, providing insight into the structure-activity relationships and potential therapeutic applications of these compounds (Desai et al., 2007).

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(2-chlorobenzyl)-7-(4-phenylpiperazine-1-carbonyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one' involves the condensation of 2-chlorobenzaldehyde with 2-aminobenzoic acid to form 2-(2-chlorobenzylideneamino)benzoic acid. This intermediate is then reacted with 4-phenylpiperazine-1-carboxylic acid to form the corresponding amide. The amide is then cyclized with Lawesson's reagent to form the final product.", "Starting Materials": [ "2-chlorobenzaldehyde", "2-aminobenzoic acid", "4-phenylpiperazine-1-carboxylic acid", "Lawesson's reagent" ], "Reaction": [ "Step 1: Condensation of 2-chlorobenzaldehyde with 2-aminobenzoic acid in the presence of a suitable catalyst to form 2-(2-chlorobenzylideneamino)benzoic acid.", "Step 2: Reaction of 2-(2-chlorobenzylideneamino)benzoic acid with 4-phenylpiperazine-1-carboxylic acid in the presence of a suitable coupling agent to form the corresponding amide.", "Step 3: Cyclization of the amide with Lawesson's reagent in the presence of a suitable solvent to form the final product." ] } | |

CAS-Nummer |

422273-34-5 |

Molekularformel |

C26H23ClN4O2S |

Molekulargewicht |

491.01 |

IUPAC-Name |

3-[(2-chlorophenyl)methyl]-7-(4-phenylpiperazine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one |

InChI |

InChI=1S/C26H23ClN4O2S/c27-22-9-5-4-6-19(22)17-31-25(33)21-11-10-18(16-23(21)28-26(31)34)24(32)30-14-12-29(13-15-30)20-7-2-1-3-8-20/h1-11,16H,12-15,17H2,(H,28,34) |

InChI-Schlüssel |

KSWOMEVXPIXIMH-UHFFFAOYSA-N |

SMILES |

C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC4=C(C=C3)C(=O)N(C(=S)N4)CC5=CC=CC=C5Cl |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-(5-Chloro-2-methylphenyl)piperazin-1-yl)-6-(methylsulfonyl)benzo[d]thiazole](/img/structure/B2781681.png)

![2-{[2-(3,5-Dimethylphenoxy)ethyl]thio}-1H-benzimidazole](/img/structure/B2781682.png)

![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2781683.png)

![2-[(3-methyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B2781684.png)

![N'-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(furan-2-ylmethyl)oxamide](/img/structure/B2781689.png)

![7-benzyl-8-[(2Z)-2-[(4-methoxyphenyl)methylidene]hydrazin-1-yl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2781696.png)

![7-(4-(2,5-dimethylbenzyl)piperazine-1-carbonyl)-5-ethyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2781697.png)